N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
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Overview
Description
The compound contains a benzo[d][1,3]dioxol-5-ylmethyl group and a 2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl group linked by an oxalamide moiety. The benzo[d][1,3]dioxol-5-ylmethyl group is a common moiety in many bioactive compounds . The tetrahydroquinoline group is a heterocyclic compound that also appears in various bioactive molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxalamide linkage between the benzo[d][1,3]dioxol-5-ylmethyl group and the 2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl group. This could potentially be achieved through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[d][1,3]dioxol-5-ylmethyl group, the 2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl group, and the oxalamide linkage. The presence of these groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the oxalamide linkage might be susceptible to hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the oxalamide linkage might increase its polarity, potentially affecting its solubility in different solvents .Scientific Research Applications
Synthetic Methodologies
Research has explored the unique regioselectivity in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines, demonstrating the potential for creating complex molecules with precise functional group positioning, potentially including compounds like N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide (Lahm & Opatz, 2014). Additionally, the synthesis of dopaminergic compounds through selective heterogeneous tandem hydrogenation indicates the potential for producing compounds with specific biological activities (Andreu et al., 2002).
Antitumor Activities
Studies have demonstrated the synthesis and evaluation of novel quinazolinone analogues for their in vitro antitumor activity, highlighting the potential for compounds with similar structures to exhibit significant antitumor properties (Al-Suwaidan et al., 2016).
Molecular Docking Studies
Molecular docking methodologies employed in the study of quinazolinone derivatives have shown significant binding to targeted receptors, suggesting the utility of such compounds in the design of drugs with specific receptor affinities (Al-Suwaidan et al., 2016).
Physicochemical Characterization and Biological Activities
The physicochemical properties and pharmacological activities of tetrahydroquinoline derivatives have been investigated, revealing insights into their potential therapeutic applications and the importance of physicochemical characteristics in determining biological activity (Pamulapati & Schoenwald, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-2-11-27-12-3-4-19-13-17(5-7-20(19)27)9-10-25-23(28)24(29)26-15-18-6-8-21-22(14-18)31-16-30-21/h5-8,13-14H,2-4,9-12,15-16H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATALZCHAPOOSQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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